molecular formula C14H15ClN4O4S3 B2797335 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 877818-90-1

4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B2797335
CAS No.: 877818-90-1
M. Wt: 434.93
InChI Key: OHOFUZPTOULOHN-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound with multiple functional groups, known for its potential applications in various scientific fields such as medicinal chemistry and biochemistry. The structure of this compound includes a benzamide core, a 1,3,4-thiadiazol ring, and morpholine and chloro substituents, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide involves several steps, starting from commercially available precursors. Key steps typically include the formation of the 1,3,4-thiadiazole ring, introduction of the methylsulfanyl group, and subsequent formation of the benzamide structure.

  • Formation of 1,3,4-Thiadiazole: : This can be achieved by cyclizing a precursor containing appropriate functional groups (e.g., thiosemicarbazide) under acidic conditions.

  • Methylsulfanyl Substitution: : The 1,3,4-thiadiazole ring undergoes nucleophilic substitution with methyl thiol to introduce the methylsulfanyl group.

  • Benzamide Formation: : The compound is further reacted with 4-chlorobenzoyl chloride to form the 4-chloro-benzamide derivative.

  • Morpholine Sulfonylation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would focus on optimizing yield and purity. Large-scale production would involve careful control of reaction conditions such as temperature, pressure, and the use of catalysts or solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxide or sulfone derivatives.

  • Reduction: : The chloro group can be reduced to a hydrogen atom under specific conditions.

  • Substitution: : The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the chloro and sulfonyl groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction Reagents: : Catalytic hydrogenation using palladium on carbon.

  • Substitution Conditions: : Strong nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products of these reactions include sulfoxide and sulfone derivatives, dechlorinated compounds, and various substituted derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The biological applications of this compound are significant due to its potential as an enzyme inhibitor. Its structure allows it to bind to active sites of various enzymes, making it a useful tool for studying enzyme kinetics and inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer research.

Industry

Industrially, this compound may find use in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism by which 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide exerts its effects is primarily through its interaction with biological targets. The benzamide moiety allows it to form hydrogen bonds with amino acid residues in protein active sites, while the thiadiazole and morpholine rings enhance its binding affinity and selectivity. These interactions can inhibit enzyme activity, disrupt cellular processes, or modulate receptor functions, depending on the specific biological target.

Comparison with Similar Compounds

Compared to other benzamide derivatives, this compound is unique due to the presence of the thiadiazole ring and the methylsulfanyl group, which contribute to its distinct reactivity and biological activity.

Similar Compounds

  • 4-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide: : Lacks the methylsulfanyl and morpholine groups.

  • N-(5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl)benzamide: : Lacks the morpholine and chloro groups.

  • 3-(morpholin-4-ylsulfonyl)-N-phenylbenzamide: : Lacks the thiadiazole ring and chloro group.

These analogs provide insight into the structure-activity relationships and help identify the unique features that enhance the properties of 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide.

Properties

IUPAC Name

4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O4S3/c1-24-14-18-17-13(25-14)16-12(20)9-2-3-10(15)11(8-9)26(21,22)19-4-6-23-7-5-19/h2-3,8H,4-7H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOFUZPTOULOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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